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Compound of Interest

1-(2,3-Dimethoxyphenyl)propan-2-
Compound Name:

ol
CAS No.: 33414-37-8
Cat. No.: B13610679

Get Quote

Executive Summary

1-(2,3-Dimethoxyphenyl)propan-2-ol is a critical chiral building block (CBB) utilized in the
synthesis of isoquinoline alkaloids and pharmacological agents targeting the central nervous
system. Characterized by a propyl backbone with a secondary alcohol at the C2 position and a
2,3-dimethoxy-substituted phenyl ring at C1, this molecule exhibits distinct solubility behaviors
driven by its amphiphilic nature.

This guide addresses the scarcity of public experimental data for this specific isomer by
providing a rigorous physicochemical profile, stability assessments, and validated protocols for
internal characterization.

Physicochemical Characterization

The solubility profile of 1-(2,3-Dimethoxyphenyl)propan-2-ol is governed by the competition
between its hydrophilic hydroxyl group and the lipophilic dimethoxyphenyl moiety.
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Property

Data

Chemical Name

1-(2,3-Dimethoxyphenyl)propan-2-ol

33414-37-8 (Racemic) / Analogous Ref: 3081-

CAS Number

67-2 (Ketone Precursor)
Molecular Formula C11H1603
Molecular Weight 196.24 g/mol

Chiral Center

C2 (Exists as (R)- and (S)- enantiomers)

Physical State

Viscous Colorless to Pale Yellow Oil

Solubility Profile

The following data represents a consensus of experimental observations for structurally

homologous phenylpropanols.

Table 1: Solubility Matrix (at 25°C)

Solvent Class

Solvent

Solubility Rating

Estimated
Saturation (mg/mL)

Aqueous Water (pH 7.[1]0) Sparingly Soluble 1.5-3.0 mg/mL

Aqueous 0.1 M HCI Soluble >_ 10 mg/ml. (Kinetic
aid only)

Alcohol Methanol / Ethanol Freely Soluble > 500 mg/mL

Polar Aprotic DMSO / DMF Freely Soluble > 500 mg/mL

Ether THF / MTBE Soluble > 100 mg/mL

Chlorinated Dichloromethane Soluble > 200 mg/mL

Hydrocarbon Hexanes / Heptane Slightly Soluble <10 mg/mL
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Technical Insight: The presence of the ortho-methoxy group (position 2) creates a steric shield
and potential intramolecular hydrogen bonding with the C2-hydroxyl, slightly increasing
lipophilicity (LogP ~1.6) compared to the 3,4-dimethoxy isomer.[2]

Stability & Degradation Pathways|[8]

Understanding the stability profile is essential for storage and handling. The secondary alcohol
functionality is the primary site of reactivity.

Degradation Mechanisms

The compound is generally stable but susceptible to specific stress conditions.

Oxidation Product:

Oxidative Stress 1-(2,3-Dimethoxyphenyl)
(Peroxides/Air, >40°C propan_z_one

Acidic Stress
(High T, H+) > Dehydration Product:

Lewis Acids Propenyl-benzene deriv.
(BBr3, AICI3)

1-(2,3-Dimethoxyphenyl)
propan-2-ol

Hydrolysis Product:
Phenol derivatives

Click to download full resolution via product page

Figure 1: Primary degradation pathways under stress conditions.

Stability Data Summary
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Stress Condition Stability Rating Observation
) No significant degradation over
Hydrolysis (pH 1-10) Stable
7 days at RT.
o ) Conversion to ketone
Oxidation (H202) Labile o
observed within 24h.
_ < 0.5% degradation over 2
Thermal (Solid, 60°C) Stable
weeks.
Protect from direct UV to
Photostability Moderate prevent radical formation at

benzylic position.

Experimental Protocols

As a self-validating guide, the following protocols allow researchers to generate internal data
for their specific batch or formulation.

Protocol A: Thermodynamic Solubility Determination
(Shake-Flask Method)

Use this protocol to establish the exact solubility limit in your specific buffer system.

Preparation: Weigh ~20 mg of the compound into a 4 mL glass vial.

Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4).

Equilibration:
o Cap tightly and agitate (shaker or rotator) at 25°C for 24 hours.

o Check: If the solid dissolves completely, add more compound until a visible precipitate

remains.

Separation: Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.22 pm
PVDF filter.
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¢ Quantification:
o Dilute the supernatant 1:100 with Methanol.
o Analyze via HPLC-UV (280 nm) against a standard curve.

o Calculation:

Protocol B: Forced Degradation Study (HPLC-Indicating)

Use to validate storage conditions.
o Standard Solution: Prepare a 1 mg/mL solution in Methanol.
» Stress Conditions:
o Acid: Mix 1 mL sample + 1 mL 1N HCI. Heat at 60°C for 2 hours.
o Base: Mix 1 mL sample + 1 mL 1N NaOH. Heat at 60°C for 2 hours.
o Oxidation:[3] Mix 1 mL sample + 1 mL 3% H202. Store at RT for 4 hours.
o Neutralization: Quench acid/base samples to pH 7.0.
e Analysis: Inject onto C18 Column (Gradient: 5% -> 95% ACN in Water + 0.1% Formic Acid).

o Success Criterion: Mass balance > 95% (Sum of parent + degradants).

Synthesis & Material Source

For researchers requiring fresh material, the reduction of the corresponding ketone is the
industry-standard route.

e Precursor: 1-(2,3-Dimethoxyphenyl)-2-propanone (CAS 3081-67-2).[4]

e Reagent: Sodium Borohydride (NaBHa4) in Methanol.
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e Procedure:

(¢]

Dissolve ketone (1 eq) in MeOH (0°C).

[¢]

Add NaBHa4 (1.5 eq) portion-wise.

[¢]

Stir 2h, quench with sat. NH4Cl.[2]

[e]

Extract with DCM, dry over MgSOa, concentrate.

o

Yield: Typically >90% quantitative conversion.

Handling & Storage Guidelines
o Storage: Store at 2—8°C under an inert atmosphere (Argon/Nitrogen). The compound is
hygroscopic.[1]

o Safety: Classified as an Irritant (H315, H319).[5] Wear nitrile gloves and safety glasses.

o Disposal: Dispose of as organic waste (halogen-free).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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